1-Chloro-1-(hydroxyimino)-2-propanone

Description

Definitional Context and Nomenclature

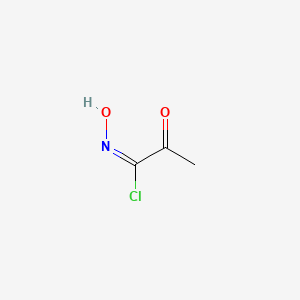

1-Chloro-1-(hydroxyimino)-2-propanone is an organic compound belonging to the class of α-halo ketoximes. Its structure consists of a propanone backbone substituted with a chloro group and a hydroxyimino group at the α-position. This bifunctional nature, possessing both electrophilic and nucleophilic centers, is key to its synthetic utility. smolecule.com

The systematic IUPAC name for this compound is (1E)-N-hydroxy-2-oxopropanimidoyl chloride. It is also commonly referred to by other names such as chloroacetone (B47974) oxime and 2-Propanone, 1-chloro-, oxime. smolecule.com The compound is typically a crystalline solid under standard conditions. smolecule.com

Below is a table summarizing its key identifiers and properties:

| Property | Value |

| CAS Registry Number | 5471-68-1 |

| Molecular Formula | C₃H₄ClNO₂ |

| Molecular Weight | 121.52 g/mol |

| Appearance | Crystalline solid |

| Calculated LogP | 1.5 |

Historical Perspectives on Related α-Halo Oximes

The journey of oxime chemistry began in 1873 with the work of Lossen and Schigerdecker on formamidoxime. smolecule.com However, the specific sub-class of α-halo oximes, to which this compound belongs, emerged more prominently in the mid-20th century. This development was intrinsically linked to the advancements in the chemistry of halogenated ketones.

Early synthetic approaches to this class of compounds often involved the direct condensation of α-halo ketones with hydroxylamine (B1172632) hydrochloride under basic conditions. smolecule.com The study of α-halo ketoximes gained momentum as their potential as precursors for various heterocyclic systems became increasingly apparent to synthetic chemists. These early investigations laid the groundwork for the more sophisticated applications seen in contemporary research.

Significance in Contemporary Organic Synthesis and Chemical Research

This compound is a valuable building block in modern organic synthesis, primarily owing to its ability to participate in a variety of chemical transformations. The presence of the chloro, carbonyl, and oxime functionalities allows for a range of reactions, making it a versatile precursor for more complex molecules.

One of its most significant applications is in the synthesis of heterocyclic compounds. It serves as a key reactant in [3+2] cycloaddition reactions to form five-membered rings such as isoxazolines. These isoxazoline (B3343090) scaffolds are of considerable interest as they form the core of many biologically active compounds.

Furthermore, the chlorine atom in this compound is susceptible to nucleophilic displacement reactions. This allows for the introduction of various functional groups, leading to the synthesis of functionalized imines which can act as ligands in coordination chemistry.

Overview of Key Research Domains

The research applications of this compound are predominantly centered on its utility as a synthetic intermediate. The key research domains involving this compound include:

Heterocyclic Synthesis: The most prominent application is in the synthesis of isoxazolines and other heterocyclic systems through cycloaddition reactions. These heterocycles are important targets in medicinal chemistry and materials science.

Precursor to Bioactive Molecules: While not a therapeutic agent itself, the isoxazoline derivatives synthesized from this compound are investigated for various biological activities.

Development of Synthetic Methodologies: Researchers continue to explore new and improved methods for the synthesis and transformation of α-halo oximes, including microwave-assisted and solvent-free conditions, to enhance efficiency and sustainability. smolecule.com

The following table provides a summary of the key research applications of this compound.

| Research Domain | Application of this compound |

| Heterocyclic Chemistry | Precursor for the synthesis of isoxazolines via [3+2] cycloaddition reactions. |

| Medicinal Chemistry | Synthesis of scaffolds for potential new therapeutic agents. |

| Organic Synthesis | A versatile building block for introducing functionalized imine and oxime moieties. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5471-68-1 |

|---|---|

Molecular Formula |

C3H4ClNO2 |

Molecular Weight |

121.52 g/mol |

IUPAC Name |

(1E)-N-hydroxy-2-oxopropanimidoyl chloride |

InChI |

InChI=1S/C3H4ClNO2/c1-2(6)3(4)5-7/h7H,1H3/b5-3+ |

InChI Key |

KCMDLQKACKNGMB-HWKANZROSA-N |

SMILES |

CC(=O)C(=NO)Cl |

Isomeric SMILES |

CC(=O)/C(=N\O)/Cl |

Canonical SMILES |

CC(=O)C(=NO)Cl |

Synonyms |

chloroisonitrous acetone chloroisonitrous acetone, (E)-isome |

Origin of Product |

United States |

Reactivity and Mechanistic Pathways of 1 Chloro 1 Hydroxyimino 2 Propanone

Nucleophilic Reactivity at Carbonyl and Halogen Sites

1-Chloro-1-(hydroxyimino)-2-propanone possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon bearing the chlorine atom. nih.gov The reactivity at these sites is influenced by the strong electron-withdrawing nature of the adjacent carbonyl and oxime groups, which enhances the polarity of the carbon-halogen bond. nih.gov

The α-carbon is particularly reactive towards SN2 displacement reactions. libretexts.org Various nucleophiles, such as amines, can readily displace the chlorine atom. smolecule.com This reactivity is significantly higher than that of standard alkyl halides due to the inductive effect of the carbonyl group. nih.gov

Computational studies on similar α-haloketones confirm that nucleophilic substitution is a predominant pathway. up.ac.za The reaction with nucleophiles can lead to a variety of substituted products, which are themselves useful synthetic intermediates.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu) | Reagent Example | Product Type |

| Amine | R-NH₂ | α-Amino ketoxime |

| Thiol | R-SH | α-Thio ketoxime |

| Azide | NaN₃ | α-Azido ketoxime |

| Hydroxide (B78521) | NaOH | α-Hydroxy ketoxime |

While the carbonyl carbon is also an electrophilic center, its reactivity can be competitive with the α-carbon. The choice of nucleophile and reaction conditions can often direct the reaction to one site over the other. For instance, sterically hindered nucleophiles may favor attack at the less hindered carbonyl carbon, while strong, less-hindered nucleophiles often prefer the SN2 displacement at the α-carbon.

Electrophilic Activation and Transformations

The oxime and carbonyl functionalities contain lone pairs of electrons on oxygen and nitrogen atoms, making them susceptible to electrophilic attack. Acid catalysis is a common method for activating the molecule, particularly at the oxime's hydroxyl group. csbsju.edu Protonation of the hydroxyl group converts it into a much better leaving group (water), which is a critical first step in reactions like the Beckmann rearrangement. csbsju.edumasterorganicchemistry.com

This activation generates an electron-deficient nitrogen atom, creating an "incipient" cation that triggers subsequent molecular rearrangements. csbsju.edu The activation can be achieved with various protic and Lewis acids, which coordinate to the oxygen atom and facilitate the cleavage of the N-O bond.

Rearrangement Reactions Involving the Oxime Functionality

The most significant rearrangement reaction for oximes, including this compound, is the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction transforms a ketoxime into an N-substituted amide. wikipedia.orglibretexts.org The process is initiated by the electrophilic activation of the oxime's hydroxyl group, as described previously. masterorganicchemistry.com

The mechanism proceeds via a stereospecific 1,2-shift, where the group anti-periplanar to the leaving group on the nitrogen migrates. wikipedia.org For this compound, there are two potential migrating groups: the methyl group (CH₃) and the chloromethyl group (CH₂Cl). The geometry of the oxime (E/Z isomerism) dictates which group migrates. Assuming the (E)-isomer is the reactant where the chloromethyl group is anti to the hydroxyl, this group would migrate to the nitrogen atom as water is expelled. This is followed by the addition of water to the resulting nitrilium ion and tautomerization to yield the final amide. masterorganicchemistry.com

A wide array of catalysts can promote this rearrangement, moving beyond traditional strong acids like sulfuric acid to milder and more selective reagents. wikipedia.orgjocpr.com

Table 2: Selected Catalysts for the Beckmann Rearrangement

| Catalyst | Type | Reference |

| Sulfuric Acid (H₂SO₄) | Strong Acid | wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Dehydrating Agent | wikipedia.org |

| Thionyl Chloride (SOCl₂) | Dehydrating Agent | wikipedia.org |

| Cyanuric Chloride (CNC) | Organocatalyst | wikipedia.orgacs.org |

| Phosphorous Pentoxide (P₂O₅) | Co-catalyst with Ionic Liquid | nih.gov |

| Metaboric Acid | Solid Acid | jocpr.com |

Cyclization Reactions and Heterocycle Formation

α-Haloketones and their derivatives are exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds. nih.govwikipedia.org this compound, in particular, can participate in cyclization reactions to form five-membered rings like isoxazoles and their derivatives.

One key pathway is through [3+2] cycloaddition reactions. smolecule.com The molecule can act as a dipolarophile, reacting with in-situ generated nitrile oxides. nih.gov Nitrile oxides, which are 1,3-dipoles, can be formed from the oxidation of other aldoximes in the reaction mixture. nih.gov The cycloaddition of a nitrile oxide with the C=N bond of this compound would lead to the formation of a substituted oxadiazole derivative.

Alternatively, and more commonly, the compound itself can serve as a precursor to a nitrile oxide. Treatment with a base can eliminate HCl to form acetylnitrile oxide (CH₃-C(O)-C≡N⁺-O⁻). This highly reactive intermediate can then undergo [3+2] cycloaddition with an external alkene or alkyne to produce isoxazolines or isoxazoles, respectively. These heterocycles are important scaffolds in medicinal chemistry and agrochemicals. smolecule.comajpp.in The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632), or via cycloaddition of nitrile oxides with alkynes. organic-chemistry.orgyoutube.comnih.gov

Oxidation and Reduction Pathways of the Oxime Moiety

The oxime functionality can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: The oxidation of oximes can lead to the parent ketone (deprotection) or, in the case of aldoximes, to nitrile oxides or carboxylic acids. lucp.net For ketoximes like this compound, oxidation can regenerate the parent α-chloroketone. However, specific reagents can lead to other products. For instance, hypervalent iodine reagents can facilitate oxidative coupling reactions, transforming the oxime into a nitrile oxide. smolecule.comlucp.net This process is valuable for subsequent cycloaddition reactions. The oxidation of α,β-unsaturated oximes with reagents like manganese(III) acetylacetonate (B107027) can lead to the formation of hydroxyisoxazolines. nih.gov

Reduction: The reduction of α-halo ketones is a well-established method for producing enolates or halohydrins. wikipedia.orggoogle.com In the case of the oxime derivative, reduction typically targets the C=N bond or the carbonyl group. Catalytic hydrogenation (e.g., using H₂/Pd) or hydride reagents (e.g., NaBH₄, LiAlH₄) can reduce the oxime moiety to a primary amine or a hydroxylamine. The carbonyl group can also be reduced to a secondary alcohol. The selective reduction of the carbonyl group in α-haloketones to form α-halo alcohols is often achieved using biocatalysts like ketoreductases for high stereoselectivity. google.com The reduction of the C-Cl bond can also occur, leading to dehalogenation. wikipedia.org The specific product depends heavily on the choice of reducing agent and the reaction conditions.

Derivatization Strategies

A common and synthetically useful derivatization of oximes is the formation of O-substituted oxime ethers. This is typically achieved by alkylating the hydroxyl group of the oxime. The reaction involves deprotonation of the oxime's hydroxyl group with a base to form an oximate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org

Various bases and conditions have been developed for this transformation. Classical methods use alkali metal alkoxides like sodium methoxide. organic-chemistry.org More modern, convenient procedures employ bases like potassium hydroxide in solvents such as DMSO or utilize phase-transfer catalysis. organic-chemistry.org One-pot syntheses have also been developed where the oxime is formed in situ from the corresponding ketone and hydroxylamine, followed by the addition of a base and an alkylating agent.

Table 3: General Conditions for O-Alkylation of Oximes

| Base | Alkylating Agent | Solvent | Conditions |

| Sodium Methoxide | Methyl Iodide | Methanol | Classical Method |

| Potassium Hydroxide | Alkyl Halides | DMSO | One-pot, room temp. |

| Potassium Carbonate | Ethyl Bromide | THF | Reflux |

| Sodium Hydroxide | Alkyl Bromides | Benzene/Water (Phase Transfer) | Room Temperature |

This derivatization is significant as O-substituted oxime ethers often exhibit different reactivity and have applications as protecting groups or as intermediates in further synthetic transformations.

Preparation of Phosphorus-Containing Oxime Derivatives (e.g., phosphine (B1218219) oxides, phosphonates, phosphonium (B103445) salts)

The reaction of this compound with various phosphorus-based nucleophiles provides a direct route to a range of organophosphorus oxime derivatives. These reactions typically involve the substitution of the chlorine atom, leveraging the electrophilic nature of the carbon atom in the C-Cl bond.

Phosphonium Salts: The reaction of α-haloketones with triphenylphosphine (B44618) is a standard method for the synthesis of phosphonium salts, which are key intermediates in the Wittig reaction. tandfonline.com In a similar fashion, this compound can react with triphenylphosphine (PPh₃). The phosphorus atom of PPh₃ acts as a nucleophile, attacking the carbon bearing the chlorine atom in an SN2-type displacement. This process leads to the formation of a stable phosphonium salt, specifically (2-(hydroxyimino)-1-oxopropan-2-yl)triphenylphosphonium chloride. Such reactions are typically performed in a suitable aprotic solvent. While direct studies on this compound are not extensively documented, the reaction of acetonyl triphenylphosphonium chloride with 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) demonstrates the reactivity of related phosphonium salts in cyclization reactions. tandfonline.com

Phosphonates: The synthesis of α-oximinophosphonates can be achieved through the Michaelis-Arbuzov reaction. beilstein-archives.org This reaction involves the treatment of this compound with a trialkyl phosphite (B83602), such as triethyl phosphite (P(OEt)₃). The mechanism initiates with the nucleophilic attack of the phosphite on the chlorinated carbon, displacing the chloride ion and forming a quasi-phosphonium intermediate. The displaced chloride ion then attacks one of the ethyl groups on the phosphorus atom, yielding the diethyl phosphonate (B1237965) derivative of the oxime and ethyl chloride as a byproduct. beilstein-archives.org This reaction provides a pathway to O-phosphorylated oximes, which are of interest in various fields of chemistry.

| Reagent | Product Type | General Structure of Product | Reaction Type |

| Triphenylphosphine (PPh₃) | Phosphonium Salt | [Ph₃P⁺-C(NOH)C(O)CH₃] Cl⁻ | Nucleophilic Substitution |

| Triethyl Phosphite (P(OEt)₃) | Phosphonate | (EtO)₂P(O)-O-N=C(Cl)C(O)CH₃ | Michaelis-Arbuzov Reaction |

Phosphine Oxides: While direct synthesis of phosphine oxides from this compound is less common, they are often the stable byproducts of reactions involving phosphonium ylides, such as the Wittig reaction.

Generation of Nitrile Oxides and Nitrosoalkenes as Intermediates

This compound serves as a valuable precursor for generating highly reactive intermediates, which can be trapped in situ to form more complex molecules.

Nitrile Oxides: The dehydrochlorination of α-chlorooximes is a well-established method for the in-situ generation of nitrile oxides. vaia.com Treatment of this compound with a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), can induce the elimination of hydrogen chloride. This process forms acetylcyanide N-oxide (CH₃C(O)C≡N⁺-O⁻), a highly reactive 1,3-dipole. youtube.com These nitrile oxides are not typically isolated but are immediately subjected to 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes, to synthesize five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. youtube.commdpi.com The reaction provides a powerful tool for constructing complex molecular frameworks. researchgate.net

Nitrosoalkenes: The chemistry of this compound also allows for the potential generation of nitrosoalkenes. Tautomerization of the oxime can, in principle, lead to the corresponding C-nitroso compound, 1-chloro-1-nitroso-2-propanone. nih.gov Subsequent elimination of HCl from this transient species would yield the highly reactive 1-nitroso-1-propen-2-one. These nitrosoalkenes are potent electrophiles and dienophiles in Diels-Alder reactions. The photolysis of related geminal chloro-nitroso compounds has been shown to proceed via C-NO bond cleavage, suggesting a complex reactivity pattern for such intermediates. rsc.org

| Intermediate | Generation Method | Key Reagent | Subsequent Reaction |

| Acetylcyanide N-oxide | Dehydrochlorination | Base (e.g., Et₃N) | 1,3-Dipolar Cycloaddition |

| 1-Nitroso-1-propen-2-one | Tautomerization & Elimination | (Hypothetical) | Diels-Alder Reaction |

Detailed Mechanistic Investigations of Specific Reactions

The reactions involving this compound are governed by fundamental mechanistic principles of organic chemistry.

The formation of phosphonium salts from the reaction with triphenylphosphine follows a classic SN2 mechanism. The phosphorus atom acts as the nucleophile, and the chloride ion is the leaving group. The stereochemistry at the carbon center, if it were chiral, would be inverted during this process.

The Michaelis-Arbuzov reaction to form phosphonates is a two-step process. beilstein-archives.org The first step is a nucleophilic attack by the phosphorus atom of the trialkyl phosphite on the carbon atom bearing the chlorine. This results in the formation of a phosphonium salt intermediate. The second step involves the dealkylation of this intermediate by the displaced chloride ion, which attacks one of the alkoxy carbons, leading to the final phosphonate product and an alkyl halide. beilstein-archives.org

The base-induced dehydrochlorination to form a nitrile oxide is a type of elimination reaction. The mechanism likely proceeds in a concerted E2 fashion, where the base abstracts the hydroxyl proton simultaneously with the departure of the chloride ion. This concerted pathway avoids the formation of unstable high-energy intermediates. The resulting nitrile oxide is a linear species with significant 1,3-dipolar character, making it highly reactive in cycloaddition reactions. vaia.com

Mechanistic studies on the photolysis of analogous α-chloronitroso compounds, such as 1-chloro-1-nitrosocyclohexane, have shown that the primary photochemical step is the cleavage of the C-NO bond. rsc.org This homolytic cleavage generates a carbon-centered radical and a nitric oxide radical. The subsequent reactions of these radical species can be complex, leading to a variety of products depending on the solvent and other reaction conditions. rsc.org While not a direct study of this compound, these findings suggest that similar radical pathways could be accessible under photochemical conditions, leading to a different spectrum of reactivity compared to the ionic pathways typically observed in thermal reactions.

Spectroscopic and Advanced Structural Characterization in Research of 1 Chloro 1 Hydroxyimino 2 Propanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms present in a molecule, as well as their neighboring atomic environments. For 1-Chloro-1-(hydroxyimino)-2-propanone, specific chemical shifts (δ) are anticipated for the different proton groups. The methyl (CH₃) protons are expected to produce a singlet in the upfield region of the spectrum. The hydroxyl (-OH) proton of the oxime group will also give rise to a distinct signal, the position of which can be influenced by factors such as solvent and concentration. The integration of these signals would confirm the ratio of protons in the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | ~2.3 | Singlet | 3H |

| OH | Variable | Singlet (broad) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of a molecule. Each unique carbon atom in this compound will generate a separate signal in the spectrum. The carbonyl carbon (C=O) of the ketone group is expected to resonate at a significantly downfield chemical shift. The carbon atom of the oxime group (C=NOH) will also have a characteristic downfield signal, while the methyl carbon (CH₃) will appear in the more shielded, upfield region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~195-205 |

| C=NOH | ~150-160 |

| CH₃ | ~25-35 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are utilized. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings between protons and carbons, helping to piece together the molecular structure. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to investigate the stereochemistry of the oxime group, determining the relative spatial proximity of the hydroxyl group to other parts of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR and FT-IR spectroscopy are powerful methods for identifying the key functional groups in this compound. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration. The C=N stretch of the oxime group is expected to appear around 1600-1650 cm⁻¹. A broad absorption in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group of the oxime. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic IR/FT-IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (oxime) | 3200-3600 (broad) |

| C=O (ketone) | 1650-1700 |

| C=N (oxime) | 1600-1650 |

| C-Cl | 600-800 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. While the polar C=O and O-H bonds are expected to show strong signals in the IR spectrum, the less polar C=N bond of the oxime may produce a more intense signal in the Raman spectrum. This can be particularly useful for confirming the presence and nature of the oxime functional group. The symmetric vibrations of the molecule may also be more prominent in the Raman spectrum, offering additional structural insights.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound by analyzing its fragmentation patterns upon ionization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides vital information about the molecular weight and structural fragments of a compound. In the analysis of this compound, the initial ionization process involves bombarding the molecule with high-energy electrons, leading to the formation of a positively charged molecular ion ([M]•+).

The molecular ion peak for this compound, which has a molecular formula of C₃H₄ClNO₂, would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 121.5 g/mol . smolecule.comlabnovo.com A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will display two peaks: the molecular ion peak (M⁺) containing ³⁵Cl and an M+2 peak of about one-third the intensity for the ion containing ³⁷Cl. docbrown.info

Subsequent fragmentation of the molecular ion provides insight into the compound's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the molecule's weaker bonds. Expected fragment ions could include:

Loss of a chlorine radical (•Cl), resulting in a fragment at m/z ≈ 86.

Cleavage of the acetyl group (CH₃CO•), leading to a fragment at m/z ≈ 78/80.

Loss of the hydroxyl radical (•OH) from the oxime group.

Fission of the N-O bond.

The relative abundances of these fragment ions in the mass spectrum create a unique fingerprint that aids in the structural confirmation of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). algimed.com This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass, a capability that low-resolution mass spectrometry cannot offer. algimed.com For this compound, HRMS would be used to confirm its molecular formula, C₃H₄ClNO₂. smolecule.comlabnovo.com By measuring the exact mass of the molecular ion and comparing it to the theoretical calculated mass, researchers can differentiate it from other potential compounds that may have the same nominal mass. algimed.comnih.gov

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are crucial for analyzing complex mixtures and verifying the purity of the compound.

GC-MS: In GC-MS, the sample is first vaporized and separated based on volatility and column interaction in the gas chromatograph before entering the mass spectrometer. biointerfaceresearch.com This technique is well-suited for volatile and thermally stable compounds. A typical GC-MS analysis would involve setting parameters such as injector temperature, oven temperature program, and carrier gas flow rate to achieve optimal separation. researchgate.net The resulting chromatogram would show a peak for this compound at a specific retention time, and the mass spectrometer would provide its mass spectrum for confirmation. biointerfaceresearch.comagriculturejournals.cz

LC-MS: For compounds that are less volatile or thermally sensitive, LC-MS is the preferred method. The compound is separated via high-performance liquid chromatography and then introduced into the mass spectrometer, often using gentler ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

These hyphenated HRMS techniques are central to modern analytical workflows for the definitive identification and quantification of chemical compounds in various matrices. csic.es

| Technique | Information Obtained | Application to this compound |

| HRMS | Exact Mass / Elemental Composition | Confirms the molecular formula C₃H₄ClNO₂ by matching the measured exact mass to the theoretical value. algimed.comnih.gov |

| GC-MS | Separation & Identification | Separates the compound from a mixture and provides its mass spectrum for structural confirmation. biointerfaceresearch.comresearchgate.net |

| LC-MS | Separation & Identification | Alternative to GC-MS for less volatile compounds, providing separation and structural data. |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. This analysis provides information about the chromophores—the parts of the molecule responsible for absorbing light.

The structure of this compound contains two primary chromophores:

The carbonyl group (C=O) of the ketone.

The hydroxyimino group (C=N-OH).

These groups contain π electrons and non-bonding (n) electrons, which can be excited to higher energy anti-bonding orbitals (π). The primary electronic transition expected for these isolated chromophores is the n → π transition, which is typically weak and occurs at longer wavelengths. The presence of both groups, along with the electronegative chlorine atom, can influence the energy of these transitions and thus the position (λ_max) and intensity of the absorption bands. While specific UV-Vis spectral data for this compound is not detailed in the provided context, related compounds like chloroacetone (B47974) are known to have available UV/Visible spectra. nist.govnist.govnist.gov Analysis of the spectrum would reveal the λ_max values characteristic of the electronic environment within the molecule, confirming the presence of its conjugated system.

| Chromophore | Functional Group | Expected Electronic Transition |

| Carbonyl | C=O | n → π |

| Imino | C=N | n → π |

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Given that this compound is typically a crystalline solid, this technique can be employed for its definitive structural elucidation. smolecule.com

The analysis would involve irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the calculation of:

Precise bond lengths and angles: Determining the exact geometry of the molecule, including the C=O, C=N, N-O, and C-Cl bond lengths.

Conformation and Stereochemistry: Unambiguously confirming the geometric isomerism (E/Z configuration) around the C=N double bond. The E-isomer is noted as the predominant form. smolecule.com

Intermolecular interactions: Identifying and characterizing non-covalent interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl (-OH) group of the oxime, which dictates the crystal packing.

This level of structural detail is unparalleled by other techniques and is fundamental for understanding the compound's physical properties and chemical reactivity.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element present in a compound. This data is used to confirm the empirical formula, and when combined with molecular weight data from mass spectrometry, it validates the molecular formula. smolecule.com

For this compound (C₃H₄ClNO₂), the theoretical elemental composition can be calculated from its atomic weights. The experimental values, obtained using a CHN analyzer for carbon, hydrogen, and nitrogen, and other specific methods for chlorine and oxygen, are then compared to these theoretical percentages. A close match between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental makeup.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 29.66% |

| Hydrogen | H | 3.32% |

| Chlorine | Cl | 29.17% |

| Nitrogen | N | 11.53% |

| Oxygen | O | 26.33% |

Theoretical and Computational Investigations of 1 Chloro 1 Hydroxyimino 2 Propanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1-chloro-1-(hydroxyimino)-2-propanone at a molecular level. These methods allow for the prediction of various chemical and physical properties.

Density Functional Theory (DFT) has become a important method for investigating the electronic structure of molecules like this compound. DFT methods are valued for their balance of computational cost and accuracy in predicting molecular properties.

DFT calculations focus on the electron density rather than the complex many-electron wavefunction. This approach simplifies the calculations while still providing reliable results for electronic properties such as energies, molecular orbital distributions, and charge distributions. The choice of the functional, which approximates the exchange-correlation energy, is critical for the accuracy of the results.

The selection of an appropriate basis set is crucial for obtaining accurate results in quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more accurate results but also increase the computational time.

For molecules containing chlorine and other second-row elements, it is common to use Pople-style basis sets, such as 6-31G(d,p), or Dunning's correlation-consistent basis sets, like aug-cc-pVDZ. The addition of polarization (d,p) and diffuse functions is often necessary to accurately describe the electronic distribution, especially for systems with lone pairs and polar bonds, such as the oxime and carbonyl groups in this compound.

Molecular Geometry, Conformation, and Tautomerism Studies

The molecular structure of this compound has been a subject of interest due to its potential for isomerism and tautomerism. The presence of the C=N double bond in the oxime group leads to the possibility of geometric isomers (E/Z isomerism). smolecule.com The relative stability of these isomers can be investigated using computational methods.

Conformational analysis of the molecule involves studying the rotation around single bonds, such as the C-C bond connecting the carbonyl and oxime functionalities. These studies help to identify the most stable conformations and the energy barriers between them. For similar molecules like 1-chloro-2-propanol, conformers with a gauche orientation of the X-C-C-O fragment (where X is a halogen) have been found to be prevalent. nih.gov

Tautomerism is another important aspect to consider for this molecule. The oxime group can potentially tautomerize to a nitroso form. Computational studies can predict the relative energies of the tautomers and the energy barriers for their interconversion, providing insights into their potential existence and stability.

| Parameter | Description |

| Geometric Isomerism | The molecule can exist as E and Z isomers due to the C=N double bond in the oxime group. smolecule.com |

| Conformational Analysis | Involves studying the rotation around the C-C single bond to determine the most stable spatial arrangements of the atoms. |

| Tautomerism | The potential for the oxime group to interconvert to a nitroso tautomer. |

Analysis of Electronic Properties and Chemical Reactivity Descriptors

The electronic properties of this compound are key to understanding its reactivity. Computational methods provide valuable tools for analyzing these properties.

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map shows regions of positive and negative electrostatic potential on the molecular surface.

For this compound, the MEP map would be expected to show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the oxime and carbonyl groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue regions) would be expected near the hydrogen atoms, indicating sites for nucleophilic attack. researchgate.netyoutube.com The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukyoutube.com

The HOMO is the orbital that acts as an electron donor, so its energy and distribution are related to the molecule's nucleophilicity. The LUMO is the orbital that acts as an electron acceptor, and its energy and distribution are related to the molecule's electrophilicity. malayajournal.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. malayajournal.org

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule would highlight the atoms that are most involved in these frontier orbitals and therefore most likely to participate in chemical reactions.

| Descriptor | Description | Predicted Characteristics for this compound |

| HOMO | Highest Occupied Molecular Orbital; relates to nucleophilicity. | Likely localized on the oxime and carbonyl oxygen atoms. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | Likely localized on the carbon atoms of the carbonyl and C=N groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability. | A smaller gap would suggest higher reactivity of the molecule. malayajournal.org |

Global and Local Reactivity Indices (e.g., Fukui Functions)

Reactivity indices derived from conceptual density functional theory (DFT) are instrumental in predicting the reactive nature of a molecule. Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a general overview of a molecule's reactivity. Local reactivity descriptors, like the Fukui function, pinpoint specific atomic sites prone to nucleophilic, electrophilic, or radical attack. wikipedia.org

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org There are three main types of Fukui functions:

f+(r) for nucleophilic attack (addition of an electron).

f-(r) for electrophilic attack (removal of an electron).

f0(r) for radical attack.

For this compound, the calculation of condensed Fukui functions (where the reactivity is condensed to individual atomic centers) would be crucial. These calculations would likely be performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

The analysis of Fukui functions would likely reveal that the carbon atom of the carbonyl group is a primary site for nucleophilic attack, while the oxygen and nitrogen atoms of the oxime group, along with the chlorine atom, would be susceptible to electrophilic attack. The methyl protons could also exhibit some reactivity towards strong bases.

Table 1: Illustrative Global Reactivity Descriptors for a Ketoxime (Note: These are representative values for a generic ketoxime and not specific to this compound)

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.5 |

| Hardness (η) | 6.2 |

| Electrophilicity (ω) | 1.64 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool to elucidate the intricate details of reaction mechanisms, including the identification of intermediates and transition states. For this compound, several reactions could be of interest for computational investigation, such as its hydrolysis, rearrangement reactions, or its behavior in the presence of nucleophiles or electrophiles.

A typical computational study of a reaction mechanism would involve:

Locating Stationary Points: Optimization of the geometries of reactants, products, intermediates, and transition states using a selected level of theory (e.g., DFT or Møller-Plesset perturbation theory).

Frequency Calculations: To characterize the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE).

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the intended reactant and product.

For instance, the mechanism of nucleophilic substitution at the α-carbon bearing the chlorine atom is a reaction of significant interest for α-haloketones. up.ac.za Computational studies could compare the energetic barriers for different nucleophiles and explore the stereochemistry of the reaction. The presence of the oxime group could influence the reaction pathway, potentially through neighboring group participation. Computational studies on intramolecular oxime transfer reactions have shown that water-addition and -expulsion steps can have the highest energy barriers. nih.gov

Table 2: Hypothetical Energy Profile for a Reaction of this compound (Note: This table presents a hypothetical scenario for illustrative purposes.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -10.3 |

Solvation Effects in Theoretical Studies

The properties and reactivity of a molecule can be significantly altered by the surrounding solvent. Theoretical studies often employ solvation models to account for these effects. There are two main types of solvation models:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally efficient and can provide a good approximation of bulk solvent effects.

Explicit Solvation Models: A finite number of solvent molecules are included in the quantum mechanical calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful methods for predicting spectroscopic parameters, which can be invaluable for structure elucidation and for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The accuracy of the predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. For complex molecules, conformational averaging is often necessary to obtain reliable results.

IR Frequencies: The calculation of vibrational frequencies (and their corresponding intensities) is a standard output of quantum chemical calculations. These frequencies correspond to the different vibrational modes of the molecule. While calculated frequencies often show a systematic deviation from experimental values, they can be scaled to improve agreement. These calculations are crucial for assigning the peaks in an experimental IR spectrum to specific molecular vibrations.

For this compound, computational prediction of its NMR and IR spectra would aid in its characterization. The calculated spectra could be compared with experimental data to confirm its structure.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Oxime (Note: This table provides a representative comparison for a similar compound and is for illustrative purposes only.)

| Parameter | Predicted Value | Experimental Value | |

|---|---|---|---|

| ¹H NMR (ppm) | -CH₃ | 2.10 | 2.05 |

| -OH | 10.5 | 10.2 | |

| IR (cm⁻¹) | C=O stretch | 1725 | 1710 |

| C=N stretch | 1650 | 1640 | |

| O-H stretch | 3450 | 3400 (broad) |

Applications of 1 Chloro 1 Hydroxyimino 2 Propanone As a Synthetic Building Block

Precursor in Heterocyclic Chemistry

The strategic placement of electrophilic and nucleophilic centers makes 1-Chloro-1-(hydroxyimino)-2-propanone a valuable precursor for the synthesis of various heterocyclic systems. It can provide a three-carbon backbone that can be incorporated into different ring structures, particularly those containing nitrogen.

While direct literature detailing the use of this compound for imidazole (B134444) synthesis is not prevalent, its structure is analogous to α-haloketones, which are classical precursors in imidazole syntheses like the Hantzsch reaction. A plausible pathway involves the reaction of this compound with an amidine. In this proposed reaction, the ketone carbonyl would react with one nitrogen of the amidine, while the carbon bearing the chlorine atom would react with the other nitrogen, leading to cyclization. The oxime functionality could then be cleaved or retained in the final product, offering a route to uniquely substituted imidazoles. The synthesis of 2-chloro-1-methyl-1H-imidazole is a known process, indicating the utility of chlorinated precursors in this area. chemicalbook.com

The synthesis of quinazoline (B50416) and quinazolinone derivatives can be effectively achieved using α-keto-oxime precursors. nih.gov By analogy, this compound can serve as a potent building block for these scaffolds. A typical strategy involves its condensation with 2-aminobenzylamine or related anthranilamide derivatives. nih.govmdpi.com

The reaction mechanism is proposed to proceed as follows:

The primary amino group of a compound like 2-aminobenzylamine attacks the electrophilic carbonyl carbon of this compound to form a Schiff base intermediate.

This is followed by an intramolecular cyclization, where the second nucleophilic amine attacks the carbon atom bearing the chlorine, displacing it to form the dihydroquinazoline (B8668462) ring.

Subsequent tautomerization or oxidation can lead to the aromatic quinazoline core.

This method is valuable as it allows for the construction of the bicyclic quinazoline system in a convergent manner. nih.gov The use of bifunctional carbonyl compounds in cascade reactions with anthranilamide to form tricyclic systems like pyrrolo[1,2-a]quinazoline-1,5-diones further highlights the potential of such building blocks. mdpi.comnih.gov

There are no direct documented pathways showing the use of this compound in purine (B94841) synthesis. However, its structure lends itself to plausible routes based on classical methods like the Traube purine synthesis. This synthesis typically involves the condensation of a pyrimidine (B1678525) derivative with a source for the remaining two carbons and nitrogen of the imidazole ring.

A hypothetical two-step pathway could be:

Pyrimidine Formation: this compound could react with urea (B33335) or guanidine. The ketone and the chloro-oxime functionalities would react to form a substituted pyrimidine ring, for instance, a 5-(chloromethyl)-pyrimidinone derivative.

Imidazole Ring Annulation: The resulting pyrimidine, now possessing a reactive chloromethyl group and an adjacent amino group (from the initial urea/guanidine), could undergo intramolecular cyclization or react with another amine source to close the fused imidazole ring, yielding the final purine structure.

This approach would be analogous to established methods that utilize substituted pyrimidines, such as 6-chloropurine (B14466) or 5-amino-1,2,4-triazoles, as key intermediates in the synthesis of complex purine derivatives. rsc.org

Role in the Elaboration of Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple heterocycles to the elaboration of more complex molecular frameworks. Its bifunctional nature, possessing two distinct electrophilic sites (the ketone carbonyl and the α-chloro carbon), allows it to act as a linchpin in multicomponent or cascade reactions.

As demonstrated in the formation of quinazoline scaffolds, the compound can react sequentially with a dinucleophile to rapidly build bicyclic systems. nih.gov This capacity for forming multiple chemical bonds in a single synthetic operation is a hallmark of efficient organic synthesis. The presence of the oxime group adds another layer of complexity and potential for further transformation, such as reduction to an amine or rearrangement reactions, enabling the generation of densely functionalized target molecules from a relatively simple starting material.

Intermediate for Functionalized Nitrogen-Containing Compounds (e.g., aminoacetonitriles)

This compound is a suitable intermediate for preparing acyclic, functionalized nitrogen-containing compounds. For example, it can be envisioned as a precursor to α-aminoacetonitriles, which are valuable synthetic intermediates.

A potential synthetic sequence could involve:

Nucleophilic Substitution: The chlorine atom can be displaced by a cyanide nucleophile (e.g., from sodium or potassium cyanide) to introduce the nitrile functionality, yielding a 1-cyano-1-(hydroxyimino)-2-propanone intermediate.

Reduction: The oxime and ketone functionalities can then be reduced. The oxime group (C=N-OH) can be hydrogenated to a primary amine (CH-NH₂), while the ketone can be reduced to a secondary alcohol.

This sequence transforms the initial α-chloro-keto-oxime into a β-amino-α-hydroxy-nitrile derivative, a compound class with significant potential for further synthetic manipulation. The synthesis of amino alcohols from chiral precursors is a well-established field, indicating the feasibility of such transformations. nih.gov

Strategies for Asymmetric Synthesis (if derived from chiral precursors or reactions)

While this compound is an achiral molecule, it can be employed as a substrate in asymmetric reactions to generate chiral products with high enantioselectivity.

Key strategies include:

Catalyst-Controlled Asymmetric Reduction: The ketone carbonyl group can be asymmetrically reduced to a secondary alcohol using chiral reducing agents (e.g., chiral boranes) or under catalytic hydrogenation with a chiral transition-metal complex. Similarly, the C=N double bond of the oxime could be asymmetrically reduced. This would introduce a stereocenter into the molecule, which could then be carried through subsequent synthetic steps.

Substrate-Controlled Synthesis: The molecule can be reacted with a chiral auxiliary or a chiral building block. For instance, in the synthesis of quinazolines discussed previously (Section 6.1.2), using a chiral, enantiopure 2-aminobenzylamine derivative would result in the formation of a chiral quinazoline product with diastereoselectivity controlled by the existing stereocenter. Asymmetric synthesis of 1,2-amino alcohols often relies on such chiral auxiliary-based methods. nih.gov

These approaches allow the achiral starting material to be converted into valuable, enantiomerically enriched compounds, which are crucial in fields such as medicinal chemistry and materials science.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃H₄ClNO₂ |

| 2-aminobenzylamine | C₇H₁₀N₂ |

| 2-chloro-1-methyl-1H-imidazole | C₄H₅ClN₂ |

| 6-chloropurine | C₅H₃ClN₄ |

| Aminoacetonitrile | C₂H₄N₂ |

| Anthranilamide | C₇H₈N₂O |

| Guanidine | CH₅N₃ |

| Imidazole | C₃H₄N₂ |

| Purine | C₅H₄N₄ |

| Pyrrolo[1,2-a]quinazoline-1,5-dione | C₁₁H₈N₂O₂ |

| Quinazoline | C₈H₆N₂ |

| Quinazolinone | C₈H₆N₂O |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 1-Chloro-1-(hydroxyimino)-2-propanone typically involves the condensation of chloroacetone (B47974) with hydroxylamine (B1172632) hydrochloride. smolecule.com While effective, this method may present challenges related to the handling of potentially hazardous reagents and the generation of waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key Research Objectives:

Green Solvents and Catalysts: Investigation into the use of environmentally benign solvents, such as ionic liquids or deep eutectic solvents, could reduce the environmental impact of the synthesis. rsc.org Furthermore, the development of recyclable catalysts, potentially based on solid supports, could enhance the sustainability of the process.

Mechanochemistry: Exploring solvent-free or solvent-assisted mechanochemical methods, such as ball milling, for the oximation of α-chloro ketones presents a promising avenue for reducing solvent waste and potentially improving reaction kinetics. rsc.org

Flow Chemistry: The implementation of continuous flow reactors could offer improved control over reaction parameters, enhance safety by minimizing the accumulation of reactive intermediates, and facilitate scalability.

A comparative analysis of potential synthetic improvements is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

| Green Solvents/Catalysis | Reduced environmental impact, catalyst recyclability. rsc.org | Screening of novel solvent systems and heterogeneous catalysts. |

| Mechanochemistry | Reduced solvent usage, potentially faster reaction times. rsc.org | Optimization of grinding conditions and investigation of reaction scope. |

| Flow Chemistry | Enhanced safety, precise control, scalability. | Reactor design, optimization of flow parameters, and residence time. |

| Alternative Reagents | Improved safety profile, higher selectivity. organic-chemistry.org | Exploration of novel, less hazardous chlorinating and oximation reagents. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by the electrophilic carbon attached to the chlorine and the nucleophilic oximino nitrogen. While reactions with simple nucleophiles and its use in the synthesis of some heterocycles are known, a vast landscape of its chemical potential remains unexplored. smolecule.comnih.gov

Future research should focus on:

Asymmetric Catalysis: The development of enantioselective reactions using this compound as a prochiral substrate could lead to the synthesis of valuable chiral building blocks. This could involve chiral catalysts that differentiate between the enantiotopic faces of the carbonyl group or the enantiomers of the oxime.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound would enable the rapid and efficient construction of complex molecular architectures in a single step.

Photoredox and Electrochemical Methods: The application of photoredox catalysis or electrosynthesis could unlock novel reaction pathways by accessing radical intermediates or alternative oxidation states of the molecule, potentially leading to unprecedented transformations. beilstein-journals.org

Rearrangement Reactions: A deeper investigation into rearrangement reactions, such as the Beckmann rearrangement, under various conditions could reveal new synthetic applications for this class of compounds. researchgate.netacs.org The presence of the α-chloro substituent can significantly influence the outcome of such rearrangements.

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and discovering new transformations. Advanced in situ spectroscopic techniques can provide real-time information on the formation of intermediates, reaction kinetics, and the influence of various parameters.

Potential applications include:

FTIR and Raman Spectroscopy: The use of in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the disappearance of reactants and the appearance of products and intermediates in real-time, providing valuable kinetic data. researchgate.netxmu.edu.cn This is particularly useful for studying transient species.

NMR Spectroscopy: In situ Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural information about intermediates and help elucidate complex reaction pathways without the need for isolation.

Mass Spectrometry: The coupling of reaction vessels to mass spectrometers can allow for the online detection and identification of reaction components, including short-lived intermediates.

The integration of these techniques can lead to a more profound understanding of the reaction mechanisms, as detailed in Table 2.

Table 2: Application of In Situ Spectroscopy to the Study of this compound Reactions

| Spectroscopic Technique | Information Gained | Potential Research Application |

| In Situ FTIR/Raman | Real-time concentration profiles, kinetic data, detection of functional group changes. researchgate.netxmu.edu.cn | Optimization of reaction conditions, mechanistic elucidation of cycloadditions. |

| In Situ NMR | Structural characterization of intermediates and products. | Following the course of rearrangement reactions and identifying isomeric products. |

| Online Mass Spectrometry | Identification of transient species and reaction byproducts. | Uncovering novel reaction pathways and understanding fragmentation patterns. |

Integration of Machine Learning and AI in Design and Synthesis

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. These tools can be applied to accelerate the discovery of new reactions, optimize synthetic procedures, and predict the properties of novel compounds derived from this compound.

Emerging opportunities include:

Reaction Prediction and Optimization: ML models can be trained on existing reaction data to predict the outcome of new reactions involving this compound and to suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity. beilstein-journals.orgnih.gov

Retrosynthetic Analysis: AI-powered retrosynthesis tools could identify novel and efficient synthetic routes to complex target molecules starting from this compound. engineering.org.cn

De Novo Molecular Design: Generative models can be employed to design new molecules with desired properties that incorporate the this compound scaffold, opening avenues for the discovery of new materials or biologically active compounds.

Predictive Modeling of Reactivity: ML algorithms can be used to build models that predict the reactivity of different sites within the molecule towards various reagents, guiding experimental design. rjptonline.org

Role in Supramolecular Chemistry and Materials Science

The ability of the oxime group to participate in hydrogen bonding and coordinate with metal ions suggests that this compound and its derivatives could have potential applications in supramolecular chemistry and materials science.

Future research could explore:

Crystal Engineering: Systematic studies of the crystal packing of this compound and its derivatives could lead to the design of new crystalline materials with specific properties, such as nonlinear optical activity or porosity.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The oxime and ketone functionalities could serve as ligands for the construction of novel coordination polymers or MOFs. The chloro-substituent could also be a site for post-synthetic modification.

Self-Assembling Systems: Investigating the self-assembly behavior of amphiphilic derivatives of this compound in solution could lead to the formation of micelles, vesicles, or gels with potential applications in drug delivery or catalysis.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable and versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-1-(hydroxyimino)-2-propanone, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer: Multi-step synthetic routes often involve chlorination and oxime formation. Key steps include controlling temperature (e.g., 0–5°C for nitrosation), using anhydrous solvents (e.g., dichloromethane), and catalysts like pyridine to stabilize intermediates. Side reactions (e.g., over-chlorination) are mitigated by slow reagent addition and monitoring via TLC .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR identify functional groups (e.g., hydroxyimino at δ 8–10 ppm) and confirm regiochemistry.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., CHClNO: calc. 122.9984, found 122.9981).

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., monoclinic P2/c space group, β = 101.16°) .

- IR Spectroscopy: Confirms carbonyl (1700–1750 cm) and hydroxyimino (3200–3400 cm) stretches .

Q. How does the solubility profile of this compound influence its application in solvent systems?

- Methodological Answer: The compound is polar due to the hydroxyimino and carbonyl groups, making it soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in hexane. Solubility testing via phase diagrams (25°C 25 mg/mL in DMSO) guides solvent selection for reactions or biological assays .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

- Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., chloro-carbonyl region).

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging InChIKey-derived 3D structures .

- HOMO-LUMO Analysis: Quantify charge transfer potential (ΔE ≈ 4.2 eV) to assess redox activity .

Q. How can contradictory data regarding the compound’s thermal stability be resolved through experimental design?

- Methodological Answer: Discrepancies in thermal decomposition temperatures (reported 120–150°C) are resolved via:

- DSC/TGA: Measure decomposition onset under nitrogen (10°C/min).

- Isothermal Studies: Test stability at fixed temperatures (e.g., 100°C for 24 hrs) with HPLC monitoring. Contradictions often arise from impurities or moisture content; thus, rigorous drying (PO desiccant) is critical .

Q. What are the mechanistic pathways for nucleophilic substitution reactions involving this compound?

- Methodological Answer:

- S2 Mechanism: Chlorine at the β-carbon undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, 60°C), confirmed by inversion of configuration via X-ray .

- Base-Mediated Elimination: Competing elimination (forming α,β-unsaturated ketones) is suppressed by using mild bases (NaHCO vs. NaOH) and low temperatures .

Q. How is this compound utilized in studying enzyme-substrate interactions?

- Methodological Answer: The compound acts as a competitive inhibitor in acetylcholinesterase assays. Protocol:

- Kinetic Assays: Measure IC using Ellman’s method (λ = 412 nm).

- Docking Simulations: Align with enzyme active sites (PDB: 1ACJ) to identify binding residues (e.g., Trp86, Glu202) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.